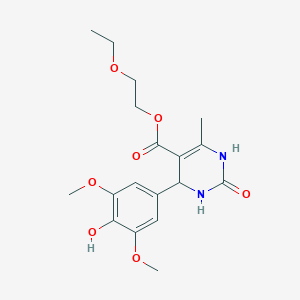![molecular formula C25H24N4O B11623160 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina es un compuesto orgánico complejo que pertenece a la clase de las pirido[1,2-a]pirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la condensación de feniletilamina con un aldehído adecuado para formar un intermedio de imina. Este intermedio luego se somete a ciclación con un derivado de pirimidina en condiciones ácidas o básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como cloruro de zinc o acetato de amonio .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. El uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos en presencia de una base como hidróxido de sodio.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con varios grupos funcionales unidos al núcleo de pirido[1,2-a]pirimidina .
Aplicaciones Científicas De Investigación
La 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor de polímeros funcionalizados.
Mecanismo De Acción
El mecanismo de acción de la 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
2-metil-3-feniletil-3H-pirimidin-4-ona: Otro derivado de pirimidina con características estructurales similares pero diferentes grupos funcionales.
4-arilquinolinas: Compuestos con una estructura central similar pero diferentes sustituyentes, lo que lleva a distintas actividades biológicas.
Singularidad
La 4-oxo-2-feniletilamino-3-(feniletilimino-metil)-pirido[1,2-a]pirimidina es única debido a su combinación específica de grupos feniletilamino y feniletilimino unidos al núcleo de pirido[1,2-a]pirimidina. Esta estructura única imparte propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C25H24N4O |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-(2-phenylethylamino)-3-(2-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N4O/c30-25-22(19-26-16-14-20-9-3-1-4-10-20)24(28-23-13-7-8-18-29(23)25)27-17-15-21-11-5-2-6-12-21/h1-13,18-19,27H,14-17H2 |
Clave InChI |
IKLJXWBYLNQXLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)

